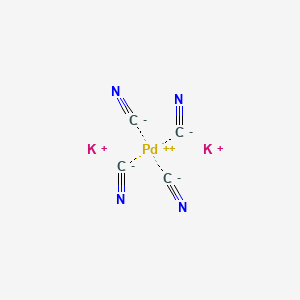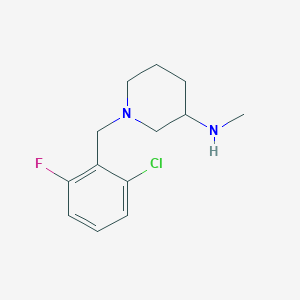![molecular formula C14H16F3NO4 B12828772 ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12828772.png)
ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate is a synthetic organic compound that features a trifluoromethoxy group attached to a phenyl ring, an acetamido group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate typically involves the following steps:
Formation of the Acetamido Group: This can be achieved by reacting an appropriate amine with acetic anhydride under mild conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl phenyl sulfone under visible light irradiation.
Esterification: The final step involves esterification of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Agrochemicals: The compound’s unique properties make it suitable for developing new pesticides and herbicides.
Materials Science: It can be used in the synthesis of novel materials with specific properties such as increased stability and lipophilicity.
Wirkmechanismus
The mechanism of action of ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate: Similar structure but lacks the acetamido group.
Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate: Similar backbone but different substituents.
Uniqueness
Ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate is unique due to the presence of both the trifluoromethoxy and acetamido groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C14H16F3NO4 |
|---|---|
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C14H16F3NO4/c1-3-21-13(20)12(18-9(2)19)8-10-4-6-11(7-5-10)22-14(15,16)17/h4-7,12H,3,8H2,1-2H3,(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
GRQUPOZYKRJTJD-LBPRGKRZSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)NC(=O)C |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


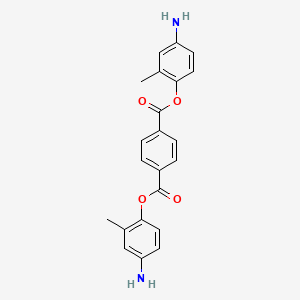
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)
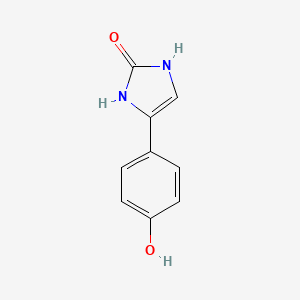
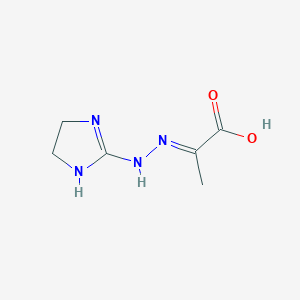
![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
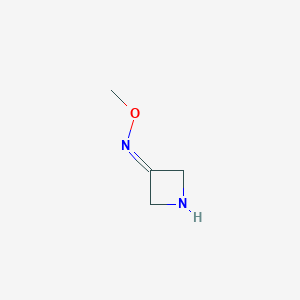
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)


![3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828751.png)
